Diallyl pentaerythritol
Overview
Description
Diallyl pentaerythritol is a chemical compound with the molecular formula C11H20O4 . It is derived from pentaerythritol, a white crystalline odorless solid that has been synthesized since 1891 . Pentaerythritol is a multifaceted species used in many compounds, which are widely utilized in medicine and industry .
Synthesis Analysis
The synthesis of four-armed materials based on a pentaerythritol core, which is connected by spacers with different lengths to the coumarin moieties as mesogenic groups, has been reported . The chemical structure of these compounds is confirmed by FT-IR, 1H, 13C NMR, and mass spectrometry (MS) .Molecular Structure Analysis
Pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products, due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .Chemical Reactions Analysis
Pentaerythritol plays a crucial role in organic and medicinal chemistry, particularly in multicomponent reactions (MCRs) . In these reactions, pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products .Physical And Chemical Properties Analysis
Diallyl pentaerythritol has an average mass of 216.274 Da and a monoisotopic mass of 216.136154 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 155.9±27.9 °C .Scientific Research Applications
It serves as a core in a transport platform suitable for creating new diagnostic and therapeutic agents, including targeted anticancer agents for nuclear medicine and magnetic resonance imaging (Ю. В. Стукалов et al., 2017).
Diallyl pentaerythritol has been studied in the treatment of angina pectoris (D. A. Sherber & I. Gelb, 1961).
As an anodic inhibitor, it prevents the corrosion of carbon steel by strongly interacting with the steel surface (Xin Zhou, Huaiyu Yang, & Fu-hui Wang, 2012).
Pentaerythritol is useful as a core for multivalent glycolipids, serving as scaffolds for displaying carbohydrates in glycolipids and clustered glycoliposomes (J. Xue et al., 2005).
It acts as an efficient, biodegradable, non-toxic, and commercially available H-bonding organocatalyst in the synthesis of certain chemical derivatives (Shohreh Farahmand et al., 2019).
Pentaerythritol tetranitrate has shown vasoprotective activities in experimental atherosclerosis studies (G. Kojda et al., 1998).
properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWSKVODYPNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(CO)COCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl pentaerythritol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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